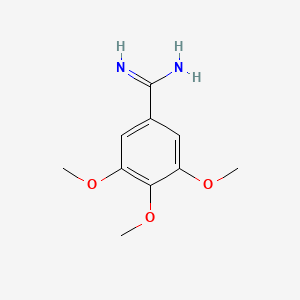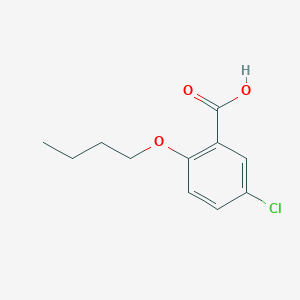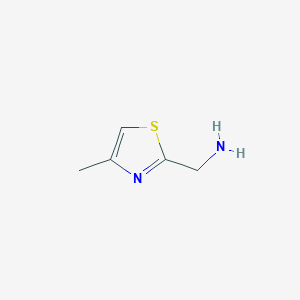![molecular formula C23H21N3 B1277378 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine CAS No. 473382-48-8](/img/structure/B1277378.png)
2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine
Descripción general
Descripción
“2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” is a quinoxaline derivative . It is also known as “2,3-diphenylquinoxaline 1” and has a molecular formula of C23H21N3 . This compound has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” is based on the quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . The quinoxaline ring is a core unit in this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine” include a molecular weight of 339.43300, a Polar Surface Area (PSA) of 51.80000, and a LogP value of 5.85790 .Aplicaciones Científicas De Investigación
Modification of Hydrogels for Medical Applications
A study by Aly & El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds related to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine. This modification improved the hydrogels' thermal stability and showed promising antibacterial and antifungal activities, suggesting potential use in medical applications (Aly & El-Mohdy, 2015).
Photophysical and Photochemical Behavior
The study by De la Fuente et al. (2000) explored the photophysical and photochemical behavior of quinoxaline derivatives in the presence of amines. They found that these compounds undergo photoreduction in the presence of amines, forming semireduced quinoxaline derivatives. This suggests potential applications in photochemistry and material sciences (De la Fuente et al., 2000).
Anticancer Activity
El Rayes et al. (2019) synthesized derivatives of quinoxaline, including structures similar to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine, and evaluated their anticancer activity. They found significant anticancer properties against specific cell lines, highlighting the potential of such compounds in cancer research (El Rayes et al., 2019).
Asymmetric Hydrogenation in Catalysis
Nagano et al. (2012) investigated the additive effects of amines in the asymmetric hydrogenation of quinoxalines. Their findings could be relevant for catalytic processes in chemical synthesis, where compounds like 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine could play a role (Nagano et al., 2012).
Photoinitiators in Polymerization
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which can be related to the chemical structure . These compounds were used as photoinitiators for polymerization under LED lights, indicating potential applications in materials science and polymer chemistry (Zhang et al., 2015).
Luminescent Platinum(II) Complexes
Vezzu et al. (2011) synthesized cyclometalating ligands that include phenylquinoline and phenylpyridine amines, which bear structural similarities to 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine. These ligands were used to create luminescent platinum(II) complexes, suggesting applications in the field of photophysics and materials science (Vezzu et al., 2011).
Direcciones Futuras
Quinoxaline derivatives, including “2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine”, have potential for further development in drug discovery due to their wide spectrum of biological importance . More research is needed to explore their synthesis, chemical reactions, mechanisms of action, and safety profiles.
Propiedades
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22/h3-15H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJJSCYIXJYEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431315 | |
| Record name | 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine | |
CAS RN |
473382-48-8 | |
| Record name | 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



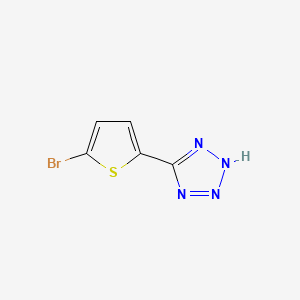
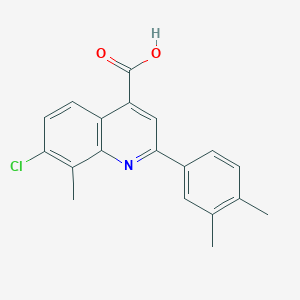
![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)
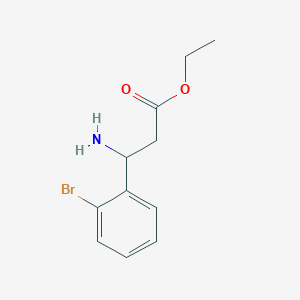


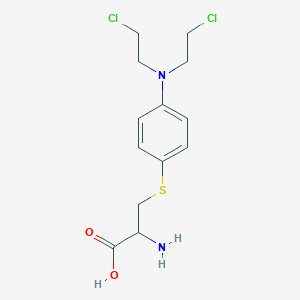
![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)
